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Cat. No.: B1581008 Get Quote

An In-depth Technical Guide to 1,1-Diethoxy-3-methylbutane: Structure, Synthesis, and

Isomeric Complexity

Introduction
1,1-Diethoxy-3-methylbutane, known systematically as isovaleraldehyde diethyl acetal, is a

significant organic compound with the molecular formula C₉H₂₀O₂.[1][2] As an acetal, it serves

as a protective group for aldehydes in complex organic syntheses and is valued in the flavor

and fragrance industry for its characteristic fruity and ethereal aroma.[3][4][5] This guide offers

a comprehensive exploration of 1,1-diethoxy-3-methylbutane, designed for researchers and

professionals in chemistry and drug development. We will delve into its core chemical identity,

establish a detailed protocol for its synthesis, navigate the complex landscape of its isomers,

and outline the modern analytical techniques required for its characterization.

Part 1: Core Compound Profile: 1,1-Diethoxy-3-
methylbutane
A thorough understanding of a molecule begins with its fundamental properties and structure.

This section details the essential chemical and physical data for 1,1-diethoxy-3-
methylbutane.
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The structure consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and

two ethoxy groups. This arrangement defines it as a diethyl acetal of 3-methylbutanal

(isovaleraldehyde).

Caption: 2D Structural Representation of 1,1-Diethoxy-3-methylbutane.

Table 1: Chemical Identifiers for 1,1-Diethoxy-3-methylbutane

Identifier Value Source(s)

IUPAC Name 1,1-Diethoxy-3-methylbutane [1][2]

CAS Number 3842-03-3 [1][4]

Molecular Formula C₉H₂₀O₂ [1][6]

Molecular Weight 160.25 g/mol [4][7]

InChI
1S/C9H20O2/c1-5-10-9(11-6-

2)7-8(3)4/h8-9H,5-7H2,1-4H3
[2][4]

InChIKey
DDGBOLJFAMEBOE-

UHFFFAOYSA-N
[2][4]

SMILES O(C(OCC)CC(C)C)CC [4][7]

Synonyms

Isovaleraldehyde diethyl

acetal, Isopentanal diethyl

acetal

[1][8]

Physicochemical Properties
The physical properties of the compound are crucial for its handling, application, and

purification.

Table 2: Physicochemical Data for 1,1-Diethoxy-3-methylbutane
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Property Value Source(s)

Appearance Clear, colorless liquid [6][9]

Odor Fruity, fatty aroma [6][8]

Boiling Point 152.5 - 156.0 °C at 760 mmHg [3][10]

Density 0.832 - 0.84 g/cm³ [3][10]

Flash Point 31.1 - 41.5 °C (closed cup) [3][4]

Refractive Index 1.398 - 1.409 at 20 °C [3][10]

Solubility
Insoluble in water; soluble in

organic solvents
[6][8]

Part 2: Synthesis and Mechanistic Pathway
The most common and efficient method for synthesizing 1,1-diethoxy-3-methylbutane is the

acid-catalyzed acetalization of 3-methylbutanal with ethanol. This reaction is an equilibrium

process, and understanding its mechanism is key to optimizing yield.

Acid-Catalyzed Acetalization Mechanism
The reaction proceeds through a series of protonation and nucleophilic attack steps. The acid

catalyst is essential as it activates the aldehyde's carbonyl group, making it more electrophilic

and susceptible to attack by the weakly nucleophilic ethanol.[11]

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-

methylbutanal, increasing the electrophilicity of the carbonyl carbon.

First Nucleophilic Attack: An ethanol molecule attacks the activated carbonyl carbon, forming

a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added ethoxy group to the hydroxyl

group, preparing it to be a good leaving group (water).

Formation of Hemiacetal: The intermediate after the first attack is a hemiacetal.
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Elimination of Water: The protonated hydroxyl group leaves as a water molecule, creating a

resonance-stabilized carbocation.

Second Nucleophilic Attack: A second ethanol molecule attacks the carbocation.

Deprotonation: The final step is the deprotonation of the newly added ethoxy group,

regenerating the acid catalyst and yielding the 1,1-diethoxy-3-methylbutane product.

Driving the reaction to completion typically involves removing the water byproduct, often

through azeotropic distillation.[11]

Reactants

Reaction Steps

Products

3-Methylbutanal

1. Protonation of
Carbonyl OxygenEthanol (2 eq.)

Acid Catalyst (H+)

2. Nucleophilic Attack
by Ethanol

3. Hemiacetal
Formation

4. Protonation of
-OH Group

5. Elimination of
Water (H2O)

6. Second Nucleophilic
Attack by Ethanol 7. Deprotonation

1,1-Diethoxy-3-methylbutane

Water

Catalyst (H+)
Regenerated

Click to download full resolution via product page

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard procedure for the synthesis of 1,1-diethoxy-3-
methylbutane.

Materials and Equipment:

3-Methylbutanal (isovaleraldehyde)

Absolute ethanol
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Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask, condenser, Dean-Stark trap (optional), heating mantle, separatory

funnel, distillation apparatus

Procedure:

Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating

mantle. If desired, a Dean-Stark trap can be included to remove water as it forms.

Charging the Flask: To the round-bottom flask, add 3-methylbutanal (1.0 mol) and an excess

of absolute ethanol (2.5 - 3.0 mol).

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated

sulfuric acid (e.g., 0.5 mL).

Reaction: Heat the mixture to reflux (the boiling point of ethanol is approximately 78 °C) and

maintain reflux for 2-4 hours.[11] Monitor the reaction progress by TLC or GC if possible.

Work-up:

Cool the reaction mixture to room temperature.

Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until

effervescence ceases.

Transfer the mixture to a separatory funnel. Add water and diethyl ether (or another

suitable extraction solvent).

Separate the organic layer. Wash it sequentially with water and then brine.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to

remove the drying agent.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify

the crude product by fractional distillation to obtain pure 1,1-diethoxy-3-methylbutane.

Part 3: The Isomeric Landscape of C₉H₂₀O₂
Isomers are molecules that share the same molecular formula but have different arrangements

of atoms. For C₉H₂₀O₂, a diverse range of isomers exists beyond the target molecule.

Molecular Formula
C₉H₂₀O₂

Structural (Constitutional)
Isomers

Stereoisomers
(Not for target molecule)

Possible for some
structural isomers

Functional Group Isomers Positional Isomers Skeletal Isomers

e.g., 1,9-Nonanediol e.g., Di-tert-butyl peroxide e.g., 2,2-Diethoxybutane e.g., 1,1-Diethoxy-2-methylbutane

Click to download full resolution via product page

Caption: Classification of Isomers for the Molecular Formula C₉H₂₀O₂.

Structural Isomers
Structural isomers (or constitutional isomers) have different atomic connectivity.[12] For

C₉H₂₀O₂, these can be categorized as follows:

Functional Group Isomers: These isomers have different functional groups. The formula

C₉H₂₀O₂ can correspond to various classes of compounds, including:
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Diols: Molecules with two hydroxyl (-OH) groups, such as 1,9-nonanediol.[13][14]

Hydroxy Ethers: Molecules containing both a hydroxyl and an ether group.

Peroxides: Molecules with an O-O bond.

Positional Isomers: These isomers have the same carbon skeleton and functional groups,

but the functional groups are attached at different positions. For other diethoxybutanes, this

could mean moving the two ethoxy groups to a different carbon.

Skeletal Isomers: These isomers have different arrangements of the carbon chain itself. For

instance, instead of the 3-methylbutane (isobutyl) backbone, the carbon chain could be a

straight nonane chain or a different branched arrangement.[15][16][17]

Table 3: Examples of Structural Isomers of C₉H₂₀O₂

Isomer Name Class Key Structural Difference

1,1-Diethoxy-3-methylbutane Acetal Target molecule

1,9-Nonanediol Functional (Diol)
Contains two hydroxyl groups

instead of an acetal.[13]

1,1-Diethoxynonane Skeletal
Straight nine-carbon chain

instead of a branched one.

2,2-Diethoxy-3-methylbutane Positional
Acetal function is on the

second carbon of the chain.

Stereoisomers
Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms.

The most common type is enantiomers, which are non-superimposable mirror images that arise

from the presence of a chiral center (a carbon atom bonded to four different groups).

A structural analysis of 1,1-diethoxy-3-methylbutane reveals that it does not contain any

chiral centers. The C1 carbon is bonded to two identical ethoxy groups, and no other carbon is

bonded to four different substituents. Therefore, 1,1-diethoxy-3-methylbutane is an achiral

molecule and does not have stereoisomers.
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However, it is critical to note that some of its structural isomers can be chiral. For example, 1,1-

diethoxy-2-methylbutane possesses a chiral center at the C2 position and would exist as a pair

of enantiomers.

Part 4: Analytical Characterization
Confirming the identity and purity of a synthesized compound is a cornerstone of chemical

research. A multi-technique approach is required for the unambiguous characterization of 1,1-
diethoxy-3-methylbutane.[18][19]

Purity & Identity Confirmation

Synthesized Crude Product

Purification
(Fractional Distillation)

Gas Chromatography (GC)
- Purity Assessment
- Retention Index

Mass Spectrometry (MS)
- Molecular Weight

- Fragmentation Pattern

NMR Spectroscopy
(¹H, ¹³C)

- Structural Elucidation

IR Spectroscopy
- Functional Group ID

Confirmed Pure Product

Click to download full resolution via product page

Caption: Workflow for the Synthesis, Purification, and Analysis of 1,1-Diethoxy-3-
methylbutane.

Spectroscopic Methods
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is highly

effective. In electron ionization (EI) mode, 1,1-diethoxy-3-methylbutane fragments in a

predictable way. The mass spectrum is characterized by a base peak at a mass-to-charge

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1581008?utm_src=pdf-body
https://www.benchchem.com/product/b1581008?utm_src=pdf-body
https://www.mdpi.com/2071-1050/14/11/6540
https://resolvemass.ca/top-analytical-techniques-for-characterizing-custom-polymers/
https://www.benchchem.com/product/b1581008?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581008?utm_src=pdf-body
https://www.benchchem.com/product/b1581008?utm_src=pdf-body
https://www.benchchem.com/product/b1581008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ratio (m/z) of 103, corresponding to the [CH(OC₂H₅)₂]⁺ fragment, and another significant

fragment at m/z 87.[8][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show characteristic signals for the ethoxy groups (a triplet and a quartet),

the acetal proton (a triplet), and the signals for the isobutyl group (a multiplet, a doublet,

and two singlets or a doublet for the terminal methyls).

¹³C NMR: Would confirm the presence of 9 carbon atoms with distinct chemical shifts

corresponding to the acetal carbon, the two unique carbons of the ethoxy groups, and the

four carbons of the isobutyl group.

Infrared (IR) Spectroscopy: The IR spectrum is primarily used to confirm the presence of C-O

ether linkages (strong absorptions around 1050-1150 cm⁻¹) and the absence of a carbonyl

(C=O) stretch (around 1715 cm⁻¹) from the starting aldehyde.

Chromatographic Methods
Gas Chromatography (GC): Due to its volatility, GC is the ideal method for assessing the

purity of 1,1-diethoxy-3-methylbutane.[20] A single, sharp peak indicates a pure sample.

The retention time is a characteristic property under specific column and temperature

conditions.

High-Performance Liquid Chromatography (HPLC): While less common for this type of

compound, HPLC can be used. However, a critical consideration is the potential for

hydrolysis of the acetal back to the aldehyde on acidic silica-based columns. To prevent this,

the mobile phase should be buffered or made slightly basic, for instance, by adding a small

amount of ammonia or triethylamine.[21]

Conclusion
1,1-Diethoxy-3-methylbutane is a structurally straightforward yet functionally important acetal.

Its synthesis via acid-catalyzed reaction of isovaleraldehyde and ethanol is a classic example

of carbonyl chemistry, governed by principles of equilibrium that can be manipulated to

maximize yield. While the target molecule itself is achiral, it belongs to a large family of

C₉H₂₀O₂ isomers with diverse functional groups and carbon skeletons, some of which exhibit
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stereoisomerism. A robust combination of chromatographic and spectroscopic techniques is

essential for its unambiguous identification and quality control, ensuring its suitability for

applications ranging from organic synthesis to the formulation of consumer products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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